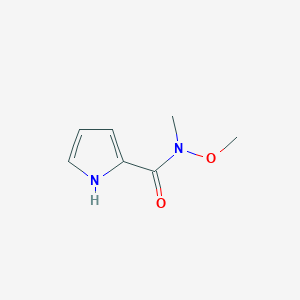

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Overview

Description

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (NMMP) is a heterocyclic compound found in various plants, fungi, and bacteria. It is a member of the pyrrole family and is used for a variety of scientific and industrial applications. NMMP is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals and other compounds of interest.

Scientific Research Applications

- Weinreb amides are versatile synthetic intermediates used in organic chemistry. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (also known as Weinreb amide ) serves as an excellent acylating agent for organolithium or organomagnesium reagents. It can be directly converted from carboxylic acids, making it attractive for synthetic routes. These amides find applications in the preparation of N-protected amino aldehydes and chemoselective transformations in peptide chemistry .

- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide can be used to prepare esters and amides via chemoselective esterification and amidation of carboxylic acids. Its reactivity allows for efficient functional group transformations .

- Pyrrole derivatives, including N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, play a crucial role in drug discovery. Researchers explore their potential as building blocks for various therapeutically active compounds, such as fungicides, antibiotics, anti-inflammatory drugs, and antitumor agents .

- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide belongs to the pyrrole family, which is rich in heterocyclic compounds. These molecules participate in diverse reactions and exhibit unique properties. Researchers investigate their behavior in various chemical environments .

- The compound’s one-pot synthesis methods are of interest. For instance, α-siloxy Weinreb amides can be synthesized from aldehydes using masked acyl cyanide reagents. Such efficient synthetic routes enhance the accessibility of these valuable intermediates .

- Although not directly related to N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, indole derivatives share similarities. Indole subunits are prevalent in natural products and bioactive compounds. Researchers explore their synthesis and biological activities .

Organic Synthesis and Weinreb Amides

Esterification and Amidation

Medicinal Chemistry

Heterocyclic Chemistry

One-Pot Synthesis Strategies

Indole Derivatives

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets to exert various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.81 (iLOGP), 0.55 (XLOGP3), 0.65 (WLOGP), -0.07 (MLOGP), and 0.34 (SILICOS-IT), with a consensus Log Po/w of 0.65 .

Result of Action

Indole derivatives are known to exert various biological activities, suggesting that the compound may have similar effects .

Action Environment

It’s known that the compound should be stored sealed in a dry room at normal temperature .

properties

IUPAC Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXYXVZGWLLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)